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Compound of Interest

Compound Name:
[4-(3-Bromothien-2-

yl)phenyl]methanol

CAS No.: 937795-99-8

Cat. No.: B1292514

Get Quote

Executive Summary
[4-(3-Bromothien-2-yl)phenyl]methanol (CAS 937795-99-8) is a critical biaryl intermediate

used primarily in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors and

related medicinal scaffolds. Structurally, it consists of a phenyl ring substituted at the para

position with a hydroxymethyl group and at the ipso position with a 3-bromo-2-thienyl moiety.

The presence of the bromine atom at the 3-position of the thiophene ring is synthetically

strategic, serving as a steric blocker to prevent metabolic oxidation or as a handle for further

cross-coupling reactions (e.g., in the synthesis of complex gliflozin analogs).

This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways,

and handling protocols, designed to support high-integrity research and development

workflows.

Physicochemical Profile
The physical attributes of [4-(3-Bromothien-2-yl)phenyl]methanol are dictated by the

interplay between the polar hydroxymethyl group and the lipophilic bromothiophene core.
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Table 1: Key Physical and Chemical Properties
Property Value / Description Note

Chemical Name
[4-(3-Bromothien-2-

yl)phenyl]methanol
IUPAC

CAS Registry Number 937795-99-8

Molecular Formula C₁₁H₉BrOS

Molecular Weight 269.16 g/mol
Monoisotopic Mass: 267.95

(⁷⁹Br)

Physical State Solid Typically a crystalline powder

Color Off-white to pale yellow
Darkens upon oxidation/light

exposure

Melting Point 98 – 102 °C (Predicted)

Experimental values vary by

purity; analogs typically melt in

the 80–110°C range.[1][2][3]

Solubility
DMSO, Methanol, DCM, Ethyl

Acetate
Insoluble in water

LogP (Predicted) 3.2 ± 0.4 Lipophilic character dominates

pKa (Predicted) ~14.8 (Benzylic alcohol) Very weak acid

Solubility & Stability Insights
Solvent Compatibility: The compound dissolves readily in chlorinated solvents (DCM,

Chloroform) and polar aprotic solvents (DMSO, DMF). It shows moderate solubility in

alcohols (Methanol, Ethanol) but requires heating for high concentrations.

Stability: The benzylic alcohol moiety is susceptible to oxidation to the corresponding

aldehyde (benzaldehyde derivative) if stored improperly. The thiophene ring is electron-rich,

making it sensitive to strong oxidants.

Synthesis & Manufacturing Logic
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The synthesis of [4-(3-Bromothien-2-yl)phenyl]methanol relies on controlling the

regioselectivity of cross-coupling reactions. The most robust method involves a Suzuki-Miyaura

coupling between a phenylboronic acid and a poly-brominated thiophene.

Core Synthetic Protocol: Regioselective Suzuki
Coupling
Reaction Logic: The coupling partners are typically 4-(hydroxymethyl)phenylboronic acid and

2,3-dibromothiophene.

Why 2,3-dibromothiophene? The C2 position of the thiophene ring is electronically more

deficient and sterically less hindered than the C3 position, allowing for highly selective

oxidative addition by the Palladium catalyst at C2. This leaves the C3-bromine intact for the

final product.

Step-by-Step Methodology:

Reagents:

Substrate A: 2,3-Dibromothiophene (1.0 equiv)

Substrate B: 4-(Hydroxymethyl)phenylboronic acid (1.1 equiv)

Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ for tougher scales.

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio).

Procedure:

Degassing: Charge the reaction vessel with DME and water. Sparge with Nitrogen/Argon

for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst

deactivation).

Addition: Add the dibromothiophene, boronic acid, and base. Add the Pd catalyst last

under a positive pressure of inert gas.
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Reflux: Heat the mixture to 85–90 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc

3:1) or HPLC.[4][5][6] The product will appear as a new spot/peak significantly more polar

than the dibromothiophene starting material.

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water followed

by brine.[7] Dry the organic phase over anhydrous Na₂SO₄.[7][8]

Purification: Concentrate the crude oil.[7] Purify via flash column chromatography on silica

gel.

Eluent: Gradient of 10% → 40% Ethyl Acetate in Hexanes.

Observation: The product elutes after the unreacted dibromothiophene and before any

bis-coupled byproducts.

Visualization: Synthetic Pathway
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Caption: Regioselective Suzuki-Miyaura coupling pathway targeting the C2-position of the

thiophene ring.

Analytical Fingerprinting
Validating the identity of CAS 937795-99-8 requires confirming both the presence of the

bromine atom and the correct regiochemistry (2,3-substitution).

Nuclear Magnetic Resonance (NMR)[4]
¹H NMR (400 MHz, CDCl₃):
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δ 7.60 (d, J = 8.2 Hz, 2H): Phenyl protons adjacent to the thiophene ring.

δ 7.45 (d, J = 8.2 Hz, 2H): Phenyl protons adjacent to the methanol group.

δ 7.35 (d, J = 5.4 Hz, 1H): Thiophene C5-H.

δ 7.05 (d, J = 5.4 Hz, 1H): Thiophene C4-H.

δ 4.75 (s, 2H): Benzylic methylene (-CH₂OH).

δ 1.80 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

Note: The coupling constant of the thiophene protons (~5.4 Hz) is characteristic of 2,3-

disubstitution. A 2,4-substitution pattern would show a smaller meta-coupling (~1.5 Hz).

Mass Spectrometry (MS)
Ionization: ESI+ or APCI.

Pattern: The presence of one bromine atom results in a characteristic 1:1 isotopic doublet at

[M+H]⁺ and [M+H+2]⁺.

m/z: Expect peaks at ~271 and ~273 Da.

Handling & Safety Protocols
GHS Classification:

Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.[9]

H315: Causes skin irritation.

H319: Causes serious eye irritation.[9][10]

H335: May cause respiratory irritation.[9]
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Storage & Stability:

Temperature: Store at 2–8 °C (Refrigerate).

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the alcohol

group.

Container: Amber glass vials to protect from light-induced degradation of the

bromothiophene moiety.

Disposal:

As a halogenated organic compound, it must not be disposed of in general waste or aqueous

drains.[10] Collect in a dedicated halogenated solvent waste stream for high-temperature

incineration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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